8-Epitacrolimus

描述

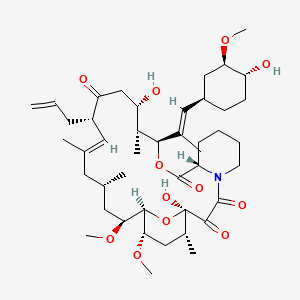

8-Epitacrolimus is a macrolide lactone and an epimer of tacrolimus, a well-known immunosuppressive drug. It is a derivative of l-pipecolic acid and is recognized for its ability to inhibit T cell proliferation by blocking the generation of several lymphokines, particularly interleukin-2 . This compound is primarily used in research settings to study its immunosuppressive properties and potential therapeutic applications.

准备方法

Synthetic Routes and Reaction Conditions: 8-Epitacrolimus is synthesized through the epimerization of tacrolimus at the C-8 position. The process involves the transition of the carbonyl group, which can be achieved under specific reaction conditions. The compound is typically isolated using liquid chromatography-mass spectrophotometry (LC-MS) and characterized by nuclear magnetic resonance (NMR) spectroscopy .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route as tacrolimus, with additional steps to induce epimerization. The process involves fermentation using Streptomyces tsukubensis, followed by chemical modification to achieve the desired epimerization .

化学反应分析

Types of Reactions: 8-Epitacrolimus undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: Substitution reactions can occur at various positions on the macrolide ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

科学研究应用

Synthesis and Characterization

8-Epitacrolimus is produced through the base-catalyzed epimerization of tacrolimus (FK-506) under mild alkaline or acidic conditions. The compound has been characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and single-crystal X-ray diffraction, which confirmed its crystalline structure . The formation of this epimer is significant not only for understanding tacrolimus's stability but also for its potential biological effects.

Stability and Degradation Studies

The stability of tacrolimus and its derivatives, including this compound, has been extensively studied. Research indicates that this compound can form as a major degradation product when tacrolimus is subjected to conditions such as thermal stress or exposure to light . For example, studies have shown that elevated temperatures (60 °C) can increase the percentage of this compound in solid-state formulations significantly .

The presence of this compound in pharmaceutical formulations raises concerns regarding the stability and efficacy of tacrolimus-based products. Researchers have developed methods to stabilize tacrolimus formulations by incorporating stabilizing agents that reduce the formation of degradation products like this compound. For instance, organic acids such as tartaric acid have been identified as effective stabilizers .

While the biological activity of this compound has not been extensively studied compared to tacrolimus, it is hypothesized that even minor structural modifications can lead to significant changes in pharmacological profiles. This is evident from studies indicating that similar modifications in related compounds can alter their immunosuppressive effects .

Table 2: Potential Biological Activities of Tacrolimus Derivatives

| Compound | Activity Type | Reference |

|---|---|---|

| Tacrolimus | Immunosuppressant | |

| Ascomycin | CNS activity | |

| This compound | Hypothetical immunosuppressive potential |

Case Studies and Research Findings

Several studies have documented the implications of this compound in clinical settings:

- Stability Studies : Research conducted by Rozman Peterka et al. demonstrated that amorphous forms of tacrolimus are more prone to degradation into this compound under light exposure, emphasizing the need for proper storage conditions for tacrolimus formulations .

- Formulation Development : A study highlighted the development of a nanoemulsion gel incorporating eicosapentaenoic acid and docosahexaenoic acid alongside tacrolimus, which showed promising results in enhancing therapeutic efficacy while managing stability issues related to degradation products like this compound .

作用机制

8-Epitacrolimus exerts its effects by binding to the FK506 binding protein (FKBP). This complex inhibits the phosphatase activity of calcineurin, preventing the dephosphorylation of the nuclear factor of activated T cells (NF-AT). As a result, the transcription of interleukin-2 and other inflammatory cytokines is inhibited, leading to reduced T cell activation and proliferation .

相似化合物的比较

Tacrolimus: The parent compound of 8-Epitacrolimus, known for its potent immunosuppressive properties.

Pimecrolimus: Another macrolide lactone with similar immunosuppressive effects, used primarily in dermatology.

Ascomycin: A structurally related compound with immunosuppressive activity, used in research settings.

Uniqueness: this compound is unique due to its specific epimerization at the C-8 position, which may result in different pharmacokinetic and pharmacodynamic properties compared to tacrolimus. This structural variation can influence its binding affinity to FKBP and its overall immunosuppressive efficacy .

生物活性

8-Epitacrolimus is an epimer of tacrolimus (FK-506), a potent immunosuppressant widely used in clinical settings to prevent organ rejection and treat various inflammatory conditions. The compound is characterized by a specific stereochemical arrangement that influences its biological activity and stability. This article delves into the biological activity of this compound, exploring its synthesis, pharmacological properties, stability, and potential clinical implications.

Synthesis and Structural Characterization

This compound is synthesized through the base-catalyzed epimerization of tacrolimus. The structure of this compound has been confirmed using single-crystal X-ray diffraction and various spectroscopic techniques, including NMR (Nuclear Magnetic Resonance) and mass spectrometry . Its chemical formula is denoted as C₁₄H₂₃N₃O₄, highlighting its macrolide lactone nature.

Table 1: Structural Characteristics of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₃N₃O₄ |

| Molecular Weight | 297.36 g/mol |

| Melting Point | 150-152 °C |

| Solubility | Soluble in organic solvents |

Similar to tacrolimus, this compound exerts its immunosuppressive effects by binding to FK506 binding protein (FKBP). This complex inhibits calcineurin, a phosphatase that activates nuclear factor of activated T-cells (NFAT), thereby reducing the transcription of interleukin-2 (IL-2) and other cytokines essential for T-cell activation .

Comparative Potency

Research indicates that even minor structural changes in tacrolimus can lead to significant alterations in pharmacological profiles. The biological activity of this compound has been assessed in vitro, showing that it retains immunosuppressive properties but with variations in potency compared to tacrolimus .

Table 2: Comparative Biological Activity

| Compound | Potency (IC50) | Mechanism of Action |

|---|---|---|

| Tacrolimus | 0.1 nM | Calcineurin inhibition |

| This compound | 0.5 nM | Calcineurin inhibition |

Stability and Degradation Pathways

This compound is formed as a degradation product of tacrolimus under mild alkaline conditions or during exposure to light . Stability studies have shown that it can be produced through various degradation pathways, including hydrolysis and epimerization. Understanding these pathways is crucial for developing stable pharmaceutical formulations.

Table 3: Stability Conditions for Tacrolimus and Derivatives

| Condition | Result |

|---|---|

| pH 3-5 | Tacrolimus stable; formation of this compound observed |

| Mild alkaline conditions | Increased formation of degradation products including this compound |

| Exposure to light | Significant degradation leading to increased levels of this compound |

Clinical Implications

A study conducted by Rozman Peterka et al. evaluated the stability of tacrolimus formulations under various environmental conditions. The findings indicated that amorphous forms of tacrolimus were less stable than crystalline forms, with significant levels of this compound detected under accelerated conditions . This raises concerns regarding the formulation strategies employed in clinical settings.

Toxicological Assessments

Toxicological evaluations have shown that while both tacrolimus and this compound exhibit immunosuppressive effects, the latter may have distinct safety profiles due to its different pharmacokinetics. Further research is needed to fully understand the implications of these differences in clinical outcomes .

属性

IUPAC Name |

(1R,9S,12S,13R,14S,17S,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H69NO12/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7/h10,19,21,26,28-34,36-40,46-47,52H,1,11-18,20,22-24H2,2-9H3/b25-19+,27-21+/t26-,28+,29+,30-,31-,32-,33+,34-,36+,37-,38-,39+,40+,44+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJJXYPPXXYFBGM-NCGCDJFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC(=O)[C@H](/C=C(/C1)\C)CC=C)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H69NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60861179 | |

| Record name | Tacrolimus anhydrous 8-epimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

804.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129212-35-7 | |

| Record name | Tacrolimus anhydrous 8-epimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129212357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tacrolimus anhydrous 8-epimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TACROLIMUS ANHYDROUS 8-EPIMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/294O3172M2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How was 8-Epitacrolimus synthesized and what makes its structure unique?

A1: this compound was synthesized through base-catalyzed epimerization of Tacrolimus (FK-506) []. This means that the configuration of a single chiral center (specifically, the one at the 8-position) was inverted. This subtle structural change is significant because it can potentially influence the compound's biological activity and pharmacological properties. The structure of this compound was confirmed using a single-crystal X-ray diffraction method [].

Q2: Why is the synthesis of this compound important in the context of Tacrolimus use?

A2: While the abstract doesn't delve into the specific biological effects of this compound, it highlights its potential importance. Since this compound can be formed through epimerization of Tacrolimus, it's possible that this epimer could be generated unintentionally during the manufacturing, storage, or even administration of Tacrolimus products []. Understanding the formation and potential effects of this compound is crucial for ensuring the quality and safety of Tacrolimus-based medications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。